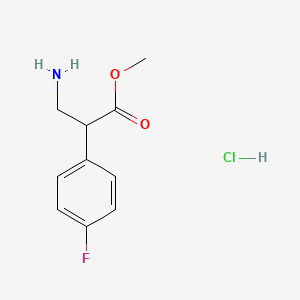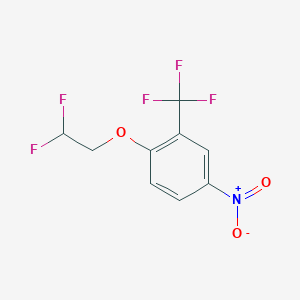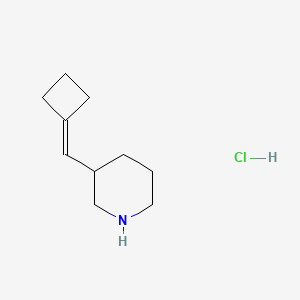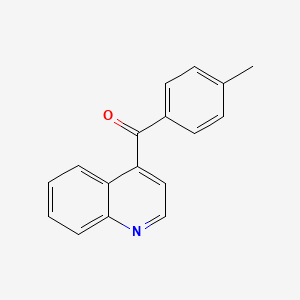![molecular formula C6H6F2N2O3 B1433638 Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate CAS No. 1798713-42-4](/img/structure/B1433638.png)
Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate
Vue d'ensemble
Description
Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate , also known by its IUPAC name methyl 3-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)propanoate , is a chemical compound with the molecular formula C7H8F2N2O3 . It is a colorless to yellow liquid with a molecular weight of approximately 206.15 g/mol .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
- Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate and its derivatives are actively researched for their pharmacological properties. These compounds have shown significant antifungal properties. For instance, a novel series of 1,3,4-oxadiazole derivatives demonstrated moderate to good antifungal activity in vitro, highlighting their potential use in antifungal drug development (Shelke et al., 2014).
Structural Analysis and Interaction
- The structural characteristics of such compounds are of keen interest in scientific research. Studies have been conducted to analyze the crystal structure, intermolecular interactions, and molecular conformations of these derivatives. For example, the crystal structure of a related compound was studied, revealing weak intermolecular hydrogen bonds and C—H⋯π(arene) interactions, which can be crucial for understanding its chemical behavior and interaction with biological targets (Wang, Chen, & Wang, 2004).
Cytotoxicity and Anticancer Potential
- The 1,3,4-oxadiazole derivatives have been tested for their cytotoxic effects, particularly against cancer cell lines. Certain synthesized derivatives showed promising inhibitory abilities on human cancer cell lines like KB and Hep-G2. These findings suggest the potential therapeutic applications of these compounds in cancer treatment (Tien et al., 2018).
Antibacterial and Antifungal Effects
- Apart from antifungal properties, some 1,3,4-oxadiazole derivatives have also been evaluated for their antibacterial activity. A series of synthesized compounds were tested and found to have moderate antimicrobial activity, indicating their potential as antimicrobial agents (Mhaske et al., 2017).
Antiviral Activities
- The antiviral effects of these compounds, particularly against HIV and HCV, have been explored. The synthesized 1,3,4-oxadiazole derivatives displayed varying degrees of antiviral activities, offering insights into their potential applications in antiviral drug development (El‐Sayed et al., 2010).
Corrosion Inhibition
- The compounds have also been studied for their corrosion inhibition properties. This is particularly important in industrial applications where corrosion resistance is crucial. The derivatives were found to inhibit corrosion effectively, which could be attributed to the formation of a protective layer on the metal surface (Ammal et al., 2018).
Propriétés
IUPAC Name |
methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O3/c1-12-4(11)2-3-9-10-6(13-3)5(7)8/h5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJNMJZRVQCDJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NN=C(O1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



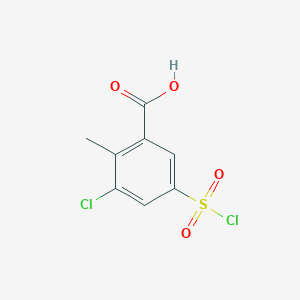
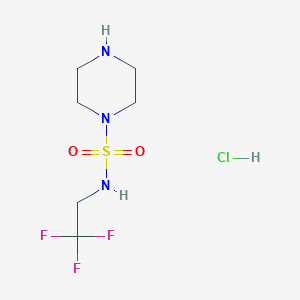
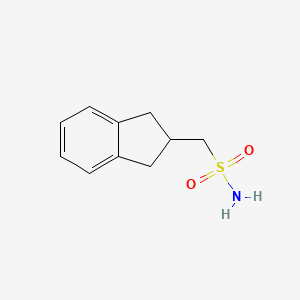
![(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine](/img/structure/B1433565.png)
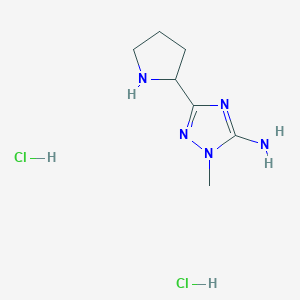
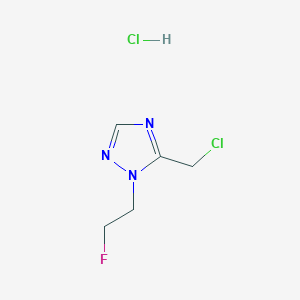
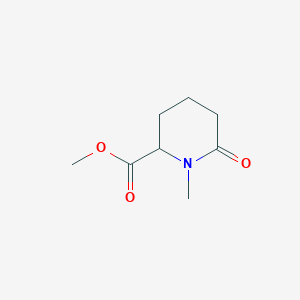


![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride](/img/structure/B1433573.png)
